2,6-dichloro-3-methyl-4-nitrophenol
CAS No.: 37693-15-5
Cat. No.: VC3843836
Molecular Formula: C7H5Cl2NO3
Molecular Weight: 222.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37693-15-5 |
|---|---|
| Molecular Formula | C7H5Cl2NO3 |
| Molecular Weight | 222.02 g/mol |
| IUPAC Name | 2,6-dichloro-3-methyl-4-nitrophenol |
| Standard InChI | InChI=1S/C7H5Cl2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 |
| Standard InChI Key | BIXNDXIFMLMASZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl |
| Canonical SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
The compound’s IUPAC name, 2,6-dichloro-3-methyl-4-nitrophenol, reflects its substitution pattern on the phenolic ring. The SMILES notation (CC1=C(C(=C(C=C1N+[O-])Cl)O)Cl) and InChIKey (BIXNDXIFMLMASZ-UHFFFAOYSA-N) provide unambiguous representations of its structure . The nitro group at position 4 introduces strong electron-withdrawing effects, influencing reactivity and stability.
Table 1: Key Identifiers of 2,6-Dichloro-3-methyl-4-nitrophenol
| Property | Value | Source |
|---|---|---|
| CAS RN | 37693-15-5 | |
| Molecular Formula | C₇H₅Cl₂NO₃ | |
| Molecular Weight | 222.02 g/mol | |
| SMILES | CC1=C(C(=C(C=C1N+[O-])Cl)O)Cl | |
| Melting Point | 142–143°C (decomposition) |
Spectroscopic Data
While direct spectral data for this compound is limited in the provided sources, analogous chloronitrophenols exhibit distinct UV-Vis absorption profiles in alkaline solutions due to deprotonation of the phenolic hydroxyl group . For example, 4-chloro-2,6-dinitro-3-methylphenol shows strong absorbance near 372 nm in basic media . Infrared spectroscopy would likely reveal characteristic peaks for NO₂ (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.
Synthesis and Industrial Preparation
Chlorination of 1-Alkyl-4-Nitrobenzenes
A patented synthesis route involves the chlorination of 1-methyl-4-nitrobenzene using chlorine gas in the presence of iron(III) chloride or iodine catalysts . The reaction proceeds at 0–150°C, achieving trichloroalkylnitrobenzene yields exceeding 60%:
Subsequent hydrolysis in aqueous alkaline media (e.g., NaOH/ethanol) yields the sodium salt of 2,4-dichloro-3-methyl-6-nitrophenol, which is acidified to isolate the free phenol .
Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | FeCl₃ or I₂ (1–10 wt%) |
| Temperature | 0–150°C |
| Chlorination Time | Until ≥60% trichloro derivative |
| Hydrolysis Medium | NaOH/ethanol/water |
Advantages Over Alternative Routes
This method circumvents isomerization and transalkylation side reactions common in Friedel-Crafts alkylation approaches . The final product is obtained in high purity (>95%) without labor-intensive distillation steps, making it economically viable for industrial-scale production .
Physicochemical Properties
Thermal Stability
The compound decomposes at 142–143°C, consistent with the instability of many polynitrophenols under thermal stress . Differential scanning calorimetry (DSC) would likely show exothermic decomposition peaks near this temperature range.
Reactivity and Functional Transformations
Hydrogenation of the Nitro Group
Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine, yielding 2,4-dichloro-3-methyl-6-aminophenol . This intermediate can be isolated as its hydrochloride salt for further functionalization:
Analytical Characterization Methods
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 300–400 nm) would effectively separate this compound from synthetic byproducts. Mobile phases could employ acetonitrile/water mixtures with 0.1% formic acid.
Mass Spectrometry
Electrospray ionization (ESI) in negative mode should produce a deprotonated molecular ion at m/z 220.97 [M-H]⁻, with characteristic chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1).
Table 3: Predicted Mass Spectral Fragments
| m/z | Ion Fragment |
|---|---|
| 220.97 | [C₇H₄Cl₂NO₃]⁻ (M-H) |
| 185.94 | [C₆H₃Cl₂O]⁻ (loss of NO₂) |
| 150.91 | [C₅H₂Cl₂]⁻ (further decomposition) |
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